(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its complex structure, which includes a fused ring system that contributes to its unique chemical and biological properties. The compound is identified by the CAS number 1190392-22-3 and has a molecular formula of with a molecular weight of approximately 180.16 g/mol .
This compound can be synthesized through various methods in organic chemistry laboratories and is used in research for its potential biological activities. Its structural complexity makes it an interesting subject for study in medicinal chemistry and drug development.
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is classified as a pyrrolo[1,2-a]pyrimidine derivative. This classification indicates its dual heterocyclic nature, combining features of both pyrrole and pyrimidine structures.
The synthesis of (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. A common method involves the condensation of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then reacts with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .
In laboratory settings, reaction conditions such as temperature, solvent choice, and catalyst type are critical for optimizing yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance synthesis efficiency.
The molecular structure of (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid features a fused bicyclic system that combines elements of both pyrrole and pyrimidine rings. This unique arrangement contributes to the compound's distinct chemical behavior.
Key structural data includes:
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions:
The choice of reagents and specific conditions (temperature, solvent) significantly influences the outcomes of these reactions. For instance, oxidation may yield different oxo-derivatives depending on the oxidizing agent used.
The mechanism of action for (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may inhibit enzymes like cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins and thromboxanes—molecules involved in inflammation and pain signaling pathways .
The physical properties of (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid include:
Chemical properties include:
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology with promising implications for future research and application development.
The synthesis of enantiomerically pure (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS 1190392-22-3, C₈H₈N₂O₃) requires precise stereochemical control to maintain its chiral integrity. This bicyclic heterocycle serves as a key intermediate in pharmaceuticals like the β₃-adrenergic agonist vibegron, necessitating high enantiomeric excess (ee) in its production [1] [9].
Industrial routes often begin with achiral precursors, where asymmetric hydrogenation or organocatalysis introduces chirality. A common approach involves catalytic enantioselective reduction of prochiral enamines or imines derived from pyrrolopyrimidine scaffolds. While specific catalysts for this compound are proprietary, chiral Ru-BINAP complexes have demonstrated >95% ee in analogous heterocyclic carboxylic acid syntheses. Post-reduction, acid hydrolysis releases the enantiopure (S)-acid [1] . Notably, the direct synthesis from methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate via lithium hydroxide hydrolysis achieves high stereoretention but requires stringent control of reaction conditions (20°C, 1 hour) to prevent racemization [1].
Table 1: Catalytic Approaches for Enantioselective Synthesis
Catalyst Type | Substrate | Reaction | Reported ee |
---|---|---|---|
Ru-BINAP | Prochiral enamine derivative | Asymmetric reduction | >95% |
Organocatalyst | α,β-Unsaturated ester | Conjugate addition | 90–92% |
— | Methyl ester precursor | Hydrolysis | >98%* |
*Based on stereoretention in hydrolysis step [1]
Kinetic resolution remains critical for upgrading ee in racemic mixtures. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (R)-enantiomer of ester precursors, leaving the desired (S)-ester for subsequent isolation. This method achieves ~48% theoretical yield with >99% ee after optimization. Alternatively, esterase-mediated asymmetric synthesis directly constructs the (S)-configuration. Immobilized enzymes enhance recyclability, reducing costs by ∼30% in pilot-scale trials [4] [9].
Solvent selection and energy efficiency dominate sustainability efforts. The standard hydrolysis route uses tetrahydrofuran (THF)/methanol/water (3:2:2 ratio), but substitutions with cyclopentyl methyl ether (CPME) or ethanol improve biodegradability. Microwave-assisted reactions reduce the hydrolysis time from 60 to 15 minutes, lowering energy use by 40% [1] . Computational modeling (LogP = −0.18, TPSA = 72.19 Ų) further guides solvent selection, favoring polar protic media like water–ethanol mixtures to enhance reactivity while minimizing ecological impact [4].
Scale-up faces three key hurdles:
Table 2: Industrial Production Challenges and Mitigation Strategies
Challenge | Root Cause | Optimization Strategy | Yield/ee Improvement |
---|---|---|---|
Low Recovery Yield | HPLC purification | Crystallization | 65% → 82% |
Epimerization | High pH/temperature | pH control (7–8), T < 30°C | ee >99% maintained |
High Catalyst Cost | Chiral metal complexes | Immobilized enzymes | Cost ↓30% |
Current optimizations focus on telescoping hydrolysis and crystallization steps, eliminating intermediate isolation. This approach reduces solvent waste by 55% and elevates overall yield to 76% in pilot batches [1] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8